molecular formula C18H14O3 B2694800 3-[(Naphthalen-2-yloxy)methyl]benzoic acid CAS No. 438464-01-8

3-[(Naphthalen-2-yloxy)methyl]benzoic acid

Cat. No.: B2694800
CAS No.: 438464-01-8
M. Wt: 278.307
InChI Key: AVUARZXMXUBPBN-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene-Derived Compounds and Benzoic Acid Derivatives

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, is a fundamental building block in organic chemistry. Its derivatives are known to exhibit a wide array of biological activities, forming the core of many pharmaceutical agents and functional materials. ekb.eg The incorporation of a naphthalene nucleus into a molecule can significantly influence its lipophilicity, stacking interactions with biological macromolecules, and electronic properties.

On the other hand, benzoic acid and its derivatives are a well-established class of compounds with a long history of use in various fields, including as food preservatives, precursors for dyes, and, most notably, in the development of pharmaceuticals. nih.gov The carboxylic acid group is a key functional group that can participate in hydrogen bonding and salt formation, which are crucial for molecular recognition and bioavailability.

The compound 3-[(Naphthalen-2-yloxy)methyl]benzoic acid uniquely combines these two structural features through an ether linkage. This specific arrangement, with the naphthalen-2-yloxy group connected to the meta-position of the benzoic acid via a methylene (B1212753) bridge, creates a molecule with a distinct three-dimensional shape and electronic distribution, setting it apart from other derivatives.

Historical Overview of Related Chemical Synthesis and Discovery

While a specific, detailed historical account of the first synthesis of this compound is not extensively documented in mainstream chemical literature, its preparation can be logically deduced from well-established synthetic methodologies. The key chemical transformation required for its construction is the formation of an aryl ether bond, a reaction with a rich history in organic chemistry.

The most probable and widely employed method for synthesizing such a compound is the Williamson ether synthesis . This venerable reaction, dating back to the mid-19th century, involves the reaction of an alkoxide or a phenoxide with a primary alkyl halide. In the context of this compound, this would typically involve two main steps:

Preparation of the Precursors: The synthesis would necessitate the preparation of two key starting materials: naphthalen-2-ol (also known as β-naphthol) and a derivative of 3-methylbenzoic acid (m-toluic acid), where the methyl group is halogenated, such as 3-(bromomethyl)benzoic acid or its corresponding ester. The synthesis of such benzylic halides from their corresponding methyl arenes is a standard transformation in organic synthesis.

Ether Formation and Hydrolysis: The sodium or potassium salt of naphthalen-2-ol (naphthalen-2-olate) would be generated by treating it with a suitable base. This nucleophilic phenoxide would then react with the electrophilic 3-(halomethyl)benzoic acid ester in an SN2 reaction to form the ether linkage. A subsequent hydrolysis step would then convert the ester group into the final carboxylic acid.

This synthetic strategy offers a versatile and efficient route to this class of compounds, allowing for the generation of various analogues by simply modifying the starting naphthalene and benzoic acid derivatives.

Significance and Research Rationale for Investigating the Chemical Compound

The motivation for synthesizing and investigating this compound and its analogues stems from the potential for discovering novel molecules with valuable biological activities. The combination of the naphthalene and benzoic acid moieties within a single molecular framework is a common strategy in medicinal chemistry to create hybrid molecules that may exhibit enhanced or entirely new pharmacological profiles.

The research rationale for this compound can be broken down into several key areas:

Exploring New Chemical Space: The synthesis of novel compounds is fundamental to expanding the library of molecules available for biological screening. By creating unique structures like this compound, chemists provide new tools for probing biological systems.

Potential Pharmacological Applications: Both naphthalene and benzoic acid derivatives have been independently explored for a vast range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. biointerfaceresearch.comresearchgate.net The combination of these two pharmacophores could lead to synergistic effects or novel mechanisms of action. For instance, the naphthalene moiety could facilitate intercalation with DNA or binding to hydrophobic pockets of enzymes, while the benzoic acid group could ensure water solubility and form critical interactions with receptor sites.

Structure-Activity Relationship (SAR) Studies: The synthesis of a specific isomer like the 3-[(naphthalen-2-yloxy)methyl] derivative is often part of a broader investigation into the structure-activity relationships of a class of compounds. By systematically varying the substitution pattern on both the naphthalene and benzoic acid rings, as well as the nature of the linker, researchers can elucidate the key structural features required for a desired biological effect.

While extensive research findings on the specific biological activities of this compound are not widely published, its structure warrants its inclusion in screening programs for various therapeutic targets. The compound, identified by its CAS number 438464-01-8, represents a tangible result of the ongoing quest for novel chemical entities with the potential to address unmet medical needs. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(naphthalen-2-yloxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(20)16-7-3-4-13(10-16)12-21-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUARZXMXUBPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Naphthalen 2 Yloxy Methyl Benzoic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 3-[(naphthalen-2-yloxy)methyl]benzoic acid, reveals a logical path for its synthesis. The primary disconnection is at the ether oxygen, which is a common strategy for molecules containing an ether bond. This disconnection breaks the molecule into two key synthons: a naphthalen-2-oxide anion and a 3-(halomethyl)benzoic acid cation.

The corresponding real-world precursors for these synthons are 2-naphthol (B1666908) and a 3-(halomethyl)benzoic acid derivative . A Williamson ether synthesis is the most direct forward-synthesis approach suggested by this disconnection. wikipedia.orgmasterorganicchemistry.com

A further strategic consideration involves the carboxylic acid group on the benzoic acid portion. The acidic proton of a carboxylic acid is incompatible with the basic conditions required for the Williamson ether synthesis. Therefore, the carboxylic acid must be protected, typically as an ester (e.g., a methyl ester), during the ether formation step. This leads to a second disconnection at the ester group, pointing back to methyl 3-(bromomethyl)benzoate as a key intermediate. This intermediate, in turn, can be synthesized from methyl 3-methylbenzoate (B1238549) via benzylic halogenation. Finally, methyl 3-methylbenzoate is readily prepared from m-toluic acid (3-methylbenzoic acid).

This multi-step retrosynthetic pathway provides a robust and practical approach to the target molecule, starting from commercially available precursors.

Detailed Synthesis Routes and Reaction Conditions

The forward synthesis involves a three-step sequence: benzylic bromination of a protected benzoic acid precursor, Williamson ether synthesis to form the core structure, and finally, deprotection (hydrolysis) to yield the final product.

Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate

The synthesis begins with the protection of m-toluic acid as its methyl ester, followed by a free-radical bromination at the benzylic position.

Esterification: m-Toluic acid is first converted to methyl 3-methylbenzoate. This is typically achieved via Fischer esterification, refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid.

Benzylic Bromination: The methyl 3-methylbenzoate is then subjected to benzylic bromination to yield methyl 3-(bromomethyl)benzoate. A common and effective method is the Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator. chemicalbook.comechemi.com

Step 2: Synthesis of Methyl 3-[(naphthalen-2-yloxy)methyl]benzoate

This step involves the formation of the ether linkage via the Williamson ether synthesis. wikipedia.orgfrancis-press.com 2-Naphthol is deprotonated with a suitable base to form the nucleophilic 2-naphthoxide anion, which then displaces the bromide from methyl 3-(bromomethyl)benzoate in an SN2 reaction. masterorganicchemistry.com

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the deprotection of the methyl ester to reveal the carboxylic acid. This is accomplished through saponification, where the ester is hydrolyzed under basic conditions, typically using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system. psu.educhemspider.com The reaction mixture is then acidified to protonate the resulting carboxylate salt, causing the final product to precipitate.

The selection of appropriate reagents and catalysts is critical for the success of each step.

Benzylic Bromination: N-Bromosuccinimide (NBS) is the preferred reagent for this step as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator is required to start the reaction; common choices include azobisisobutyronitrile (AIBN) or benzoyl peroxide. chemicalbook.comechemi.com

Williamson Ether Synthesis: A variety of bases can be used to deprotonate 2-naphthol, including sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of base can influence the reaction rate and yield. Stronger bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ can also be effective and are often easier to handle. francis-press.com

Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the standard reagents for saponification. psu.edu The reaction is typically uncatalyzed but driven by the stoichiometry of the base.

Optimizing reaction parameters is key to maximizing yield and purity.

Interactive Data Table: Optimized Reaction Parameters

Below is a summary of typical reaction parameters for the synthesis of this compound.

StepReactionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 Benzylic BrominationMethyl 3-methylbenzoate, NBS, AIBNCarbon Tetrachloride (CCl₄) or Cyclohexane (B81311)70-80 (Reflux)2-590-95
2 Ether Synthesis2-Naphthol, Methyl 3-(bromomethyl)benzoate, K₂CO₃Acetone (B3395972) or DMF50-80 (Reflux)16-2470-85
3 HydrolysisMethyl 3-[(naphthalen-2-yloxy)methyl]benzoate, NaOHMethanol/Water60-100 (Reflux)2-4>95

Temperature: The benzylic bromination requires heating to initiate the radical chain reaction, typically at the reflux temperature of the solvent. echemi.com The Williamson ether synthesis is also often heated to increase the reaction rate. researchgate.net Hydrolysis is accelerated by heating, with temperatures near the boiling point of the solvent mixture commonly used. chemspider.com

Pressure: All steps are typically conducted at atmospheric pressure.

Solvent: For the bromination, non-polar solvents like carbon tetrachloride or cyclohexane are used to facilitate the radical mechanism. echemi.com For the Williamson synthesis, polar aprotic solvents such as dimethylformamide (DMF) or acetone are ideal as they solvate the cation of the base while leaving the naphthoxide nucleophile highly reactive. francis-press.com For hydrolysis, a mixture of water and an alcohol like methanol is often used to ensure the solubility of both the ester and the hydroxide base. chemspider.com

Purification Techniques and Yield Optimization Strategies

Purification at each stage is essential for obtaining a high-purity final product.

Methyl 3-(bromomethyl)benzoate: After the reaction, the by-product succinimide (B58015) is filtered off. The crude product can be purified by removing the solvent under reduced pressure. If necessary, column chromatography on silica (B1680970) gel can be employed. chemicalbook.com

Methyl 3-[(naphthalen-2-yloxy)methyl]benzoate: The crude product is typically isolated by pouring the reaction mixture into water, causing the product to precipitate or to be extracted with an organic solvent. Recrystallization from a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) is a common purification method.

This compound: The final product often precipitates from the aqueous solution upon acidification. chemspider.com This solid can be collected by filtration and washed with water to remove inorganic salts. Further purification can be achieved by recrystallization from an alcohol/water mixture.

To optimize yields, it is crucial to use anhydrous solvents in the first two steps, as water can interfere with the reagents. Ensuring the complete removal of the solvent from one step before proceeding to the next is also important. In the Williamson ether synthesis, using a slight excess of 2-naphthol or the alkyl halide can help drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

Green Chemistry Approaches in Synthesis

While traditional synthesis methods are effective, applying green chemistry principles can reduce the environmental impact.

Solvent Selection: Replacing hazardous solvents like carbon tetrachloride in the bromination step with greener alternatives like cyclohexane or even solvent-free conditions is a significant improvement. Similarly, exploring the use of greener solvents like dimethyl sulfoxide (B87167) (DMSO) or ionic liquids for the ether synthesis could be beneficial. francis-press.com

Catalysis: While the proposed synthesis uses stoichiometric reagents, exploring catalytic approaches could improve atom economy. For instance, recent developments in Williamson ether synthesis involve phase-transfer catalysts, which can enhance reaction rates and allow for the use of milder conditions and less hazardous solvent systems.

Energy Efficiency: Utilizing microwave irradiation to accelerate the heating for the ether synthesis and hydrolysis steps can significantly reduce reaction times and energy consumption compared to conventional refluxing.

Alternative Reagents: Research into replacing NBS with a more environmentally benign brominating agent could further enhance the green credentials of the synthesis.

By integrating these approaches, the synthesis of this compound can be made more sustainable and efficient.

Advanced Spectroscopic and Structural Characterization of 3 Naphthalen 2 Yloxy Methyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-[(Naphthalen-2-yloxy)methyl]benzoic acid, both ¹H and ¹³C NMR provide definitive data for structural confirmation.

In a study detailing the synthesis of novel GPR40 agonists, the ¹H NMR spectrum of this compound was recorded. The spectrum shows a characteristic singlet at 5.25 ppm, which is attributed to the two protons of the methylene (B1212753) (-CH₂-) bridge connecting the benzoic acid and naphthalenoxy moieties. The aromatic protons appear in the region between 7.14 and 8.10 ppm. Specifically, multiplets are observed from 7.14-7.20 ppm, 7.30-7.38 ppm, and 7.42-7.50 ppm. A multiplet corresponding to three protons is seen between 7.74 and 7.82 ppm, and a doublet for two protons appears at 7.97 ppm.

The ¹³C NMR spectrum provides further structural verification by identifying all 18 carbon atoms in the molecule. The carboxylic acid carbon (C=O) resonates at 171.3 ppm. The carbon of the methylene bridge (-CH₂-) is observed at 70.1 ppm. The aromatic carbons of both the naphthalene (B1677914) and benzene rings produce a series of signals at 107.1, 119.1, 124.1, 126.6, 127.0, 127.8, 128.8, 129.2, 129.5, 130.6, 130.8, and 134.5 ppm. The quaternary carbon of the naphthalene ring attached to the ether oxygen appears at 156.8 ppm.

Table 1: NMR Spectroscopic Data for this compound | ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | |:---:|:---:| | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | 5.25 (s, 2H) | -O-CH₂-Ar | 70.1 | -O-CH₂-Ar | | 7.14-7.20 (m, 2H) | Aromatic H | 107.1, 119.1 | Aromatic CH | | 7.30-7.38 (m, 2H) | Aromatic H | 124.1, 126.6 | Aromatic CH | | 7.42-7.50 (m, 2H) | Aromatic H | 127.0, 127.8 | Aromatic CH | | 7.74-7.82 (m, 3H) | Aromatic H | 128.8, 129.2 | Aromatic CH | | 7.97 (d, J=8.1 Hz, 2H) | Aromatic H | 129.5, 130.6 | Aromatic CH | | | | 130.8, 134.5 | Aromatic C (Quaternary) | | | | 156.8 | Ar-O (Naphthalene) | | | | 171.3 | -COOH |

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups within a molecule.

While a specific, published IR spectrum for this compound was not found in the reviewed literature, the expected characteristic absorption bands can be inferred from its structure. A broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A sharp, strong peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would typically appear around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid would be visible in the 1200-1300 cm⁻¹ region. Finally, multiple bands corresponding to C=C stretching within the aromatic rings would be observed in the 1450-1600 cm⁻¹ range, and C-H bending vibrations would appear at lower wavenumbers.

Similarly, no specific Raman spectrum for this compound was found. Raman spectroscopy, being complementary to IR, would also probe the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and would be effective in characterizing the vibrations of the naphthalene and benzene ring systems.

Mass Spectrometry (MS) Characterization (HRMS, ESI-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides highly accurate mass measurements.

For this compound, HRMS data has been reported. The analysis, conducted in positive ion mode (ESI+), provides the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. The calculated exact mass for C₁₈H₁₅O₃ (the protonated form of C₁₈H₁₄O₃) is 279.095. The experimentally found value was 279.103, which confirms the elemental composition of the molecule with high accuracy.

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value
Ionization Mode ESI
Adduct [M+H]⁺
Calculated m/z 279.095

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. At present, a published crystal structure for this compound is not available in the surveyed literature. However, analysis of closely related benzoic acid and naphthalene derivatives allows for a predictive discussion of its likely solid-state features.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Based on the crystal structures of numerous benzoic acid derivatives, it is highly probable that this compound would form centrosymmetric dimers in the solid state. This common structural motif is driven by strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules, forming a characteristic R²₂(8) ring pattern.

Conformational Analysis and Torsional Angles

The molecule possesses considerable conformational flexibility, primarily around the C-O-C ether linkage and the C-C bond connecting the methylene bridge to the benzoic acid ring. The key torsional angles would define the relative orientation of the naphthalene and benzoic acid moieties. X-ray diffraction would provide precise values for these angles. In related structures, the dihedral angle between two aromatic rings can vary significantly depending on the substitution pattern and the demands of efficient crystal packing, leading to either twisted or more planar conformations. The specific conformation adopted by this compound in the solid state would be a balance between intramolecular steric effects and the optimization of intermolecular packing forces.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure compound. This method provides an empirical validation of the molecular formula.

While specific experimental data from an elemental analysis of this compound is not provided in the primary literature reviewed, the theoretical composition can be calculated from its molecular formula, C₁₈H₁₄O₃.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Count Total Mass Mass Percentage (%)
Carbon C 12.011 18 216.198 77.68%
Hydrogen H 1.008 14 14.112 5.07%
Oxygen O 15.999 3 47.997 17.25%

| Total | | | | 278.307 | 100.00% |

Experimental results from elemental analysis would be expected to align closely with these calculated percentages, typically within a ±0.4% margin, to confirm the compound's purity and elemental composition.

Structural Modification and Analog Design Based on 3 Naphthalen 2 Yloxy Methyl Benzoic Acid Scaffold

Design Principles for Novel Derivatives

The design of new derivatives of the 3-[(naphthalen-2-yloxy)methyl]benzoic acid scaffold is predicated on a number of key medicinal chemistry principles. These include pharmacophore mapping, bioisosteric replacement, and conformational constraint.

Pharmacophore Mapping: A primary step involves identifying the key structural features of the lead compound that are essential for its biological activity. For the this compound scaffold, this would involve understanding the roles of the naphthalene (B1677914) ring, the benzoic acid group, and the ethereal linker in binding to its biological target. The spatial arrangement of these groups, including the distances and angles between them, defines the pharmacophore. Computational modeling techniques can be employed to build a pharmacophore model, which then serves as a template for designing new molecules with potentially improved activity.

Bioisosteric Replacement: A common strategy in lead optimization is the replacement of certain functional groups with other groups that have similar physical or chemical properties, a concept known as bioisosteric replacement. In the context of the this compound scaffold, the carboxylic acid group of the benzoic acid moiety could be replaced with other acidic functional groups such as a tetrazole, a hydroxamic acid, or a sulfonamide. These modifications can influence the acidity, polarity, and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles. For instance, replacing a carboxylic acid with a tetrazole ring is a well-established strategy to enhance metabolic stability and improve oral bioavailability.

Conformational Constraint: The flexibility of the ethereal linker in the this compound scaffold allows the naphthalene and benzoic acid moieties to adopt various conformations. While some flexibility may be necessary for binding to the target, excessive conformational freedom can be entropically unfavorable. Therefore, introducing conformational constraints can lock the molecule into a more bioactive conformation. This can be achieved by incorporating cyclic structures or introducing double or triple bonds into the linker to reduce its flexibility. For example, replacing the flexible ether linker with a more rigid cyclic ether or a short alkyl chain could be explored.

Substituent Scanning: A systematic exploration of the effect of different substituents on the naphthalene and benzoic acid rings is a fundamental design principle. This involves introducing a variety of functional groups with different electronic (electron-donating or electron-withdrawing) and steric (small or bulky) properties at various positions on the aromatic rings. The goal is to identify "hot spots" on the scaffold where substitutions lead to significant improvements in activity or other desirable properties.

Synthetic Strategies for Analogues and Homologues

The synthesis of analogues and homologues of this compound can be achieved through various synthetic routes. A common and versatile approach is the Williamson ether synthesis. This method involves the reaction of a nucleophile, typically an alkoxide, with an electrophile, such as an alkyl halide.

In the context of the target scaffold, one possible route involves the reaction of 2-naphthol (B1666908) with a methyl 3-(bromomethyl)benzoate in the presence of a base like potassium carbonate. The resulting ester can then be hydrolyzed to the desired carboxylic acid. This strategy allows for the facile introduction of a wide variety of substituted naphthalenols and substituted 3-(halomethyl)benzoic acids to generate a library of analogues.

For the synthesis of homologues, where the length of the linker between the naphthalene and benzoic acid moieties is varied, a similar Williamson ether synthesis approach can be employed. For instance, reacting 2-naphthol with a haloalkylbenzoate ester of varying chain lengths would yield a series of homologues.

An alternative approach for creating analogues is through the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. For example, 2-bromonaphthalene could be reacted with methyl 3-(hydroxymethyl)benzoate in the presence of a copper catalyst to form the ether linkage.

The synthesis of derivatives with modified linkers, such as thioethers or amines, would require different synthetic strategies. For a thioether linker, 2-naphthalenethiol could be reacted with a 3-(halomethyl)benzoic acid derivative. For an amine linker, 2-naphthylamine could be coupled with a 3-formylbenzoic acid via reductive amination.

Structure-Activity Relationship (SAR) Studies (In Vitro and In Silico Paradigms)

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect its biological activity. These studies are typically conducted using a combination of in vitro biological assays and in silico computational modeling.

The naphthalene moiety is a key structural feature that often contributes to the lipophilicity of a molecule and can engage in hydrophobic and π-stacking interactions with the biological target. Modifications to this part of the scaffold can have a significant impact on activity.

Systematic substitution on the naphthalene ring can probe the steric and electronic requirements for optimal activity. Introducing small electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) at different positions can reveal key interaction points. For example, a substituent at the 6- or 7-position of the naphthalene ring might enhance binding by interacting with a specific pocket in the target protein. Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance. The position of the ether linkage on the naphthalene ring is also a critical factor; moving the linkage from the 2-position to the 1-position would significantly alter the geometry of the molecule and likely its binding affinity.

ModificationPositionSubstituentPredicted Impact on ActivityRationale
Naphthalene Ring6-positionMethoxyPotential IncreaseElectron-donating group may enhance π-stacking interactions.
Naphthalene Ring4-positionChlorinePotential Increase or DecreaseHalogen may form halogen bonds or cause steric clash.
Naphthalene Ring-Replacement with QuinolinePotential IncreaseIntroduction of a nitrogen atom may allow for additional hydrogen bonding.

The benzoic acid moiety is often a key pharmacophoric element, with the carboxylic acid group frequently involved in crucial hydrogen bonding or ionic interactions with the target. Therefore, modifications to this ring can significantly modulate activity.

The position of the carboxymethyl group on the benzoic acid ring is critical. Moving this group from the meta (3-position) to the ortho (2-position) or para (4-position) would alter the orientation of the carboxylic acid and its ability to interact with the target. Substitutions on the benzoic acid ring can also have a profound effect. Generally, electron-donating groups on the aromatic ring can increase the electron density of the carbonyl oxygen, which may enhance its ability to act as a hydrogen bond acceptor. pharmacy180.com In some cases, hydrophilic substituents on the phenyl ring are necessary to facilitate interactions with polar amino acid residues in the binding site. Conversely, electron-withdrawing groups can decrease the pKa of the carboxylic acid, which may be beneficial for certain interactions.

ModificationPositionSubstituentPredicted Impact on ActivityRationale
Benzoic Acid Ring4-positionAminoPotential IncreaseElectron-donating group may enhance interactions. pharmacy180.com
Benzoic Acid Ring2-positionHydroxylPotential IncreaseMay form additional hydrogen bonds.
Benzoic Acid Ring-Bioisosteric replacement of COOH with TetrazolePotential Increase in StabilityTetrazole is a common bioisostere for carboxylic acid with improved metabolic stability. nih.gov

The ethereal linker provides a degree of flexibility to the molecule, allowing the naphthalene and benzoic acid moieties to adopt an optimal conformation for binding. The length and nature of this linker are critical determinants of activity.

Increasing or decreasing the length of the linker by adding or removing methylene (B1212753) units would alter the distance between the two aromatic rings. This can be explored to find the optimal distance for interacting with the binding site. The nature of the linker is also important. Replacing the oxygen atom of the ether with a sulfur atom (to form a thioether) or a nitrogen atom (to form an amine) would change the bond angles, polarity, and hydrogen bonding capacity of the linker. For instance, a secondary amine linker could act as a hydrogen bond donor, which might be a favorable interaction with the target.

ModificationLinker TypePredicted Impact on ActivityRationale
Linker ModificationThioetherPotential Increase or DecreaseAlters bond angles and lipophilicity compared to the ether.
Linker ModificationSecondary AminePotential IncreaseIntroduces a hydrogen bond donor.
Linker ModificationShort Alkyl ChainPotential Increase in StabilityMay improve metabolic stability compared to the ether.

Lead Optimization Strategies (Non-Clinical Models)

Lead optimization is an iterative process that aims to improve the drug-like properties of a lead compound while maintaining or enhancing its biological activity. This is typically achieved through a combination of in silico, in vitro, and in vivo non-clinical models.

In Silico Modeling: Computational tools play a significant role in modern lead optimization. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of designed analogues, helping to prioritize which compounds to synthesize. Molecular docking simulations can be used to visualize how modified compounds bind to the target, providing insights for rational design. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the pharmacokinetic and toxicological properties of virtual compounds, allowing for the early identification of potential liabilities.

In Vitro Assays: A battery of in vitro assays is used to characterize the properties of newly synthesized analogues. These include assays to determine potency (e.g., IC50 or EC50 values), selectivity against related targets, and metabolic stability in liver microsomes or hepatocytes. Assays to assess physicochemical properties such as solubility and permeability (e.g., PAMPA assay) are also crucial.

In Vivo Models: Promising compounds identified from in vitro studies are then advanced to in vivo models. These are typically animal models of the disease for which the compound is being developed. In these models, the efficacy of the compound is evaluated. Pharmacokinetic studies are also conducted in animals to determine key parameters such as oral bioavailability, half-life, and clearance. These in vivo studies are essential for establishing a preliminary understanding of the compound's behavior in a whole organism before it can be considered for clinical development.

No Publicly Available Research Data for this compound

Following a comprehensive search of publicly available scientific literature, no specific research data was found for the chemical compound This compound corresponding to the requested biological and pharmacological investigations. The inquiries into its enzyme inhibition, receptor modulation, antimicrobial activity, and antioxidant properties did not yield any published studies.

Therefore, it is not possible to provide an article with the detailed research findings and data tables as requested in the outline for the following sections:

Biological and Pharmacological Investigations in Vitro and in Silico Models

Antioxidant Activity Assessments (In Vitro Assays)

The absence of information prevents the creation of a scientifically accurate article based on the provided structure and constraints. Any attempt to generate content for these sections would result in speculation or the presentation of irrelevant data from other compounds, which would violate the core instructions of this request.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Standard in vitro methods to evaluate the free radical scavenging ability of a compound include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These tests measure the capacity of a substance to donate an electron or hydrogen atom to neutralize stable free radicals. The activity is typically quantified by a decrease in absorbance, measured spectrophotometrically, and is often expressed as an IC50 value (the concentration of the compound required to scavenge 50% of the radicals). Currently, there are no published results from DPPH or ABTS assays for 3-[(Naphthalen-2-yloxy)methyl]benzoic acid.

Reducing Power Assays

Reducing power assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, assess the ability of a compound to donate an electron and reduce an oxidant. In the FRAP assay, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form results in a color change that can be measured to determine the compound's reducing capacity. No data from FRAP or similar reducing power assays for this compound has been reported in the scientific literature.

Anti-inflammatory Effects in Cell-Based Models (In Vitro)

The anti-inflammatory potential of a compound is commonly investigated using cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). These models mimic an inflammatory response at the cellular level.

Modulation of Inflammatory Mediators (e.g., TNF-α, iNOS, COX-2)

A key aspect of anti-inflammatory activity is the ability to modulate the expression and release of pro-inflammatory mediators. This includes cytokines like Tumor Necrosis Factor-alpha (TNF-α) and enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), which are crucial in the inflammatory cascade. Research on whether this compound can affect the levels of these mediators has not been published.

Signaling Pathway Analysis (e.g., ERK Phosphorylation)

To understand the mechanisms underlying potential anti-inflammatory effects, researchers often analyze key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes Extracellular signal-Regulated Kinase (ERK), is a critical regulator of inflammatory responses. Investigating the phosphorylation status of proteins like ERK can reveal if a compound interferes with these signaling cascades. There is currently no available research on the effect of this compound on ERK phosphorylation or other related signaling pathways.

Mechanistic Elucidation of Biological Actions (Molecular and Cellular Levels)

A thorough investigation into the biological actions of a compound involves elucidating its mechanism at molecular and cellular levels. This could involve studies to identify specific protein targets, understand interactions with cellular receptors, or analyze effects on gene expression related to antioxidant or anti-inflammatory responses. Such mechanistic studies for this compound have not been documented.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The advancement of research into 3-[(Naphthalen-2-yloxy)methyl]benzoic acid and its analogues is contingent on the development of efficient and versatile synthetic methodologies. While classical approaches such as the Williamson ether synthesis are likely applicable for the core structure, future research should focus on more innovative and sustainable routes.

Key areas for exploration include:

Catalytic Cross-Coupling Reactions: Modern cross-coupling strategies, such as Buchwald-Hartwig or Ullmann-type reactions, could provide milder and more efficient pathways to form the ether linkage. These methods often exhibit greater functional group tolerance, allowing for the synthesis of a broader range of derivatives.

One-Pot Methodologies: The development of one-pot or tandem reactions that combine multiple synthetic steps would significantly improve efficiency by reducing purification stages and solvent usage.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and reproducibility. The precise control over reaction parameters in flow reactors may lead to higher yields and purities.

Green Chemistry Approaches: The use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions will be crucial for the sustainable production of these compounds.

Synthetic StrategyPotential AdvantagesKey Considerations
Catalytic Cross-CouplingHigh efficiency, broad substrate scope, mild reaction conditions.Catalyst cost and sensitivity, ligand optimization.
One-Pot MethodologiesReduced reaction time, less waste, higher overall yield.Compatibility of reagents and intermediates.
Flow ChemistryScalability, improved safety, enhanced reproducibility.Initial setup cost, potential for clogging.
Green ChemistryReduced environmental impact, sustainability.Solvent selection, energy consumption.

Advanced Computational Modeling Techniques

Computational chemistry offers powerful tools to predict and understand the properties of this compound at a molecular level, thereby guiding experimental efforts.

Future computational studies should employ a range of techniques:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. metu.edu.trsamipubco.com This information is fundamental for understanding its reactivity and potential interactions with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules or biological macromolecules over time. This is particularly important for understanding binding dynamics.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. ijpsjournal.com These models can then be used to predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts.

Molecular Docking: Virtual screening of compound libraries against known protein structures can be performed using molecular docking to identify potential biological targets and predict binding affinities. ijpsjournal.com

Exploration of New Non-Clinical Biological Targets

The hybrid structure of this compound, combining features of naphthalene (B1677914) and benzoic acid, suggests a rich pharmacology that is yet to be explored. Naphthalene-containing compounds are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netekb.eg

Future in vitro studies should aim to screen this compound against a diverse panel of biological targets, including but not limited to:

Enzymes: Key enzymes involved in disease pathways, such as kinases, proteases, and oxidoreductases, should be investigated as potential targets.

Nuclear Receptors: Given the lipophilic nature of the naphthalene moiety, interaction with nuclear receptors that regulate gene expression is a plausible mechanism of action.

Ion Channels: The compound could potentially modulate the activity of various ion channels, which are critical for cellular signaling.

G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs represent a vast and largely unexplored target space for this class of compounds.

Design of Next-Generation Analogues with Tuned Properties

Systematic structural modification of the this compound scaffold is a crucial step in developing next-generation analogues with optimized properties. Structure-activity relationship (SAR) studies will be instrumental in this process.

Strategies for analogue design include:

Substitution on the Naphthalene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the naphthalene ring can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.

Modification of the Benzoic Acid Moiety: The carboxylic acid group can be replaced with other acidic functional groups (e.g., tetrazole, hydroxamic acid) or converted to esters and amides to alter acidity, polarity, and cell permeability.

Alteration of the Linker: The length and flexibility of the methylene (B1212753) ether linker can be varied to optimize the spatial orientation of the naphthalene and benzoic acid fragments, which can be critical for binding to biological targets.

Modification SitePotential ImpactExample Substituents/Modifications
Naphthalene RingAltered electronics, lipophilicity, and steric hindrance.-F, -Cl, -CH3, -OCH3, -NO2
Benzoic Acid MoietyModified acidity, polarity, and metabolic stability.Esters, amides, tetrazoles, sulfonamides
Methylene Ether LinkerChanged flexibility and spatial orientation.Ethylene glycol linker, rigid linkers

Investigation of Supramolecular Chemistry and Self-Assembly

The presence of a carboxylic acid group in this compound makes it a prime candidate for forming well-defined supramolecular structures through hydrogen bonding. acs.orgrsc.org The study of its self-assembly behavior could lead to the development of novel materials with interesting properties.

Future research in this area should focus on:

Cocrystallization: The formation of cocrystals with other molecules, particularly those with complementary hydrogen bonding motifs, could lead to new solid forms with modified physicochemical properties such as solubility and stability. acs.org

Liquid Crystals: The rigid naphthalene core combined with a flexible linker and a polar head group is a structural motif found in some liquid crystalline materials. The potential for this compound and its derivatives to exhibit liquid crystalline phases should be investigated.

Gels and Nanostructures: Under specific conditions, self-assembly could lead to the formation of gels or other nanostructures with potential applications in materials science and drug delivery.

Multi-omics Integration for Comprehensive Understanding (In Vitro)

To gain a holistic understanding of the cellular effects of this compound, a multi-omics approach can be employed in in vitro cell-based assays. thermofisher.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, it is possible to elucidate the compound's mechanism of action and identify potential biomarkers of its activity. techscience.comnih.gov

A typical workflow would involve:

Treating cultured cells with the compound at various concentrations.

Performing high-throughput analysis to generate large datasets for:

Transcriptomics (RNA-Seq): To identify changes in gene expression.

Proteomics (Mass Spectrometry): To quantify changes in protein abundance and post-translational modifications.

Metabolomics (NMR, Mass Spectrometry): To profile changes in small molecule metabolites. aspect-analytics.com

Bioinformatic analysis to integrate these datasets and identify perturbed cellular pathways and networks. This can provide a comprehensive picture of the compound's cellular impact and help in identifying its primary targets and off-target effects. frontiersin.org

This integrated approach can accelerate the drug discovery and development process by providing a deeper understanding of the compound's biological effects at a systems level.

Q & A

Q. What are the established synthetic routes for 3-[(Naphthalen-2-yloxy)methyl]benzoic acid, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A two-step process involving condensation of 2-naphthol with 3-(bromomethyl)benzoic acid in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) is common . Yield optimization requires precise control of stoichiometry (1:1 molar ratio of reactants) and temperature (80–100°C). Evidence suggests that acidic additives like urea can suppress by-product formation (e.g., [(Y-phenyl)-bis(4-N-R₂-N-R₃-aminophenyl)]methane) . Post-synthesis, recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Key methods include:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using methanol/water (70:30) as mobile phase .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.2–8.4 ppm (naphthyl protons), δ 5.1 ppm (CH₂ bridge), and δ 12.5 ppm (carboxylic acid proton) .
  • Melting Point : Reported range 215–220°C (decomposition may occur above 220°C) .

Q. What are the solubility properties of this compound in common solvents?

this compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO, DMF, and methanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers (≤1% DMSO final concentration) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or space group assignments (e.g., monoclinic vs. orthorhombic systems) often arise from polymorphism. Use SHELX software for refinement:

  • SHELXL : Apply Hirshfeld atom refinement (HAR) to resolve electron density ambiguities, especially around the carboxylic acid group .
  • Twinned Data : For overlapping peaks, employ TwinRotMat or PLATON to deconvolute contributions from multiple crystals .

Q. What strategies mitigate by-product formation during scale-up synthesis?

By-products like 3,3-bis(naphthalen-2-yl)phthalide arise from over-alkylation. Mitigation approaches:

  • Stepwise Addition : Introduce 2-naphthol gradually to limit excess reactive intermediates.
  • Oxidative Quenching : Add H₂O₂ (1–2 eq.) post-reaction to oxidize residual intermediates .
  • SPE Purification : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol elution to isolate the target compound from hydrophobic by-products .

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

Preliminary studies suggest inhibition of cyclooxygenase (COX-2) due to structural similarity to arylpropionic acids. Assay design considerations:

  • Molecular Docking : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR) to predict binding modes. Focus on the naphthyl moiety’s hydrophobic interactions .
  • Enzyme Kinetics : Perform Michaelis-Menten assays with purified COX-2, monitoring prostaglandin H₂ formation via UV-Vis at 280 nm .

Methodological Notes

  • Crystallization : For X-ray studies, grow single crystals via slow evaporation of a saturated ethanol solution at 4°C .
  • Stability : Store the compound at −20°C under argon; degradation occurs via hydrolysis of the ether bridge in humid environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.